molecular formula C6H8FNO3 B1471707 2-Fluoro-2-(2-oxopyrrolidin-1-yl)acetic acid CAS No. 1505845-79-3

2-Fluoro-2-(2-oxopyrrolidin-1-yl)acetic acid

Cat. No.: B1471707
CAS No.: 1505845-79-3
M. Wt: 161.13 g/mol
InChI Key: MGCIRUYGEOKMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-2-(2-oxopyrrolidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C6H8FNO3 and its molecular weight is 161.13 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Fluoro-2-(2-oxopyrrolidin-1-yl)acetic acid plays a significant role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. For instance, it has been identified as a reagent in the preparation of pyrazolopyridines, which are inhibitors of phosphodiesterase 4B (PDE4B) . The interaction with PDE4B suggests that this compound may influence cyclic AMP (cAMP) signaling pathways, which are crucial for regulating numerous cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with PDE4B can lead to alterations in cAMP levels, thereby affecting downstream signaling pathways that control cell proliferation, differentiation, and apoptosis . Additionally, this compound may impact gene expression by acting as a modulator of transcription factors involved in these pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit PDE4B is a key aspect of its mechanism of action . By binding to the active site of PDE4B, this compound prevents the hydrolysis of cAMP, leading to increased intracellular levels of this second messenger. This elevation in cAMP can activate protein kinase A (PKA) and other cAMP-dependent pathways, resulting in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, with a predicted boiling point of 379.1°C and a melting point of 143°C . Over time, this compound may undergo degradation, which can influence its efficacy and potency in biochemical assays. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular signaling and metabolism.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit beneficial effects by modulating cAMP signaling and enhancing cellular function. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular homeostasis and potential cytotoxicity . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interaction with PDE4B is a critical aspect of its metabolic role, as it influences the hydrolysis of cAMP . Additionally, this compound may affect other metabolic pathways by modulating the activity of enzymes involved in cellular energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects . The distribution of this compound is influenced by its chemical properties, including its solubility and affinity for cellular membranes.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the efficacy of this compound by ensuring its proximity to target biomolecules and pathways.

Properties

IUPAC Name

2-fluoro-2-(2-oxopyrrolidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FNO3/c7-5(6(10)11)8-3-1-2-4(8)9/h5H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCIRUYGEOKMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(2-oxopyrrolidin-1-yl)acetic acid
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2-Fluoro-2-(2-oxopyrrolidin-1-yl)acetic acid
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.